N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide
Overview
Description
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide is a complex organic compound with a molecular structure that includes a fluorobenzoyl group, a piperazine ring, a phenyl group, and a naphthylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with piperazine to form 4-(2-fluorobenzoyl)-1-piperazine. This intermediate is then reacted with 4-bromoaniline to form N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}amine. Finally, this compound is reacted with 2-(1-naphthyl)acetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}carbamothioyl-2-thiophenecarboxamide
Uniqueness
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O2/c30-27-11-4-3-10-26(27)29(35)33-18-16-32(17-19-33)24-14-12-23(13-15-24)31-28(34)20-22-8-5-7-21-6-1-2-9-25(21)22/h1-15H,16-20H2,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABZRZFXBGLHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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